molecular formula C17H10ClF2NO B300146 2-chloro-4,5-difluoro-N-(2-naphthyl)benzamide

2-chloro-4,5-difluoro-N-(2-naphthyl)benzamide

Cat. No. B300146
M. Wt: 317.7 g/mol
InChI Key: LMULZKVWTMMULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,5-difluoro-N-(2-naphthyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDB-2914, and it belongs to the class of selective progesterone receptor modulators (SPRMs). CDB-2914 has been studied extensively for its ability to modulate the progesterone receptor and its potential use in reproductive medicine.

Mechanism of Action

CDB-2914 works by binding to the progesterone receptor and modulating its activity. It has been shown to have both agonistic and antagonistic effects on the receptor, depending on the tissue and the level of receptor expression. CDB-2914 has been shown to inhibit progesterone-mediated proliferation of endometrial and breast cancer cells, making it a potential therapeutic agent for these cancers.
Biochemical and Physiological Effects:
CDB-2914 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit ovulation in animal models and to suppress the growth of uterine fibroids. In addition, CDB-2914 has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

CDB-2914 has several advantages for lab experiments, including its high potency and selectivity for the progesterone receptor. However, its use in experiments may be limited by its cost and availability.

Future Directions

There are several potential future directions for research on CDB-2914. One area of interest is its potential use in the treatment of breast and endometrial cancers. Another area of interest is its potential use in the treatment of uterine fibroids and other gynecological disorders. Additionally, further research is needed to fully understand the mechanism of action of CDB-2914 and its potential effects on other physiological systems.

Synthesis Methods

The synthesis of CDB-2914 involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 2-naphthylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CDB-2914. This synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

CDB-2914 has been extensively studied for its potential applications in reproductive medicine. It has been shown to have contraceptive effects in animal models and has been tested in clinical trials as a potential contraceptive for humans. In addition, CDB-2914 has been studied for its potential use in the treatment of uterine fibroids, endometriosis, and other gynecological disorders.

properties

Product Name

2-chloro-4,5-difluoro-N-(2-naphthyl)benzamide

Molecular Formula

C17H10ClF2NO

Molecular Weight

317.7 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C17H10ClF2NO/c18-14-9-16(20)15(19)8-13(14)17(22)21-12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,21,22)

InChI Key

LMULZKVWTMMULM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(C=C3Cl)F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(C=C3Cl)F)F

solubility

0.7 [ug/mL]

Origin of Product

United States

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